

The Selectivity Profile of Vevorisertib: An In-Depth Technical Guide

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Compound of Interest

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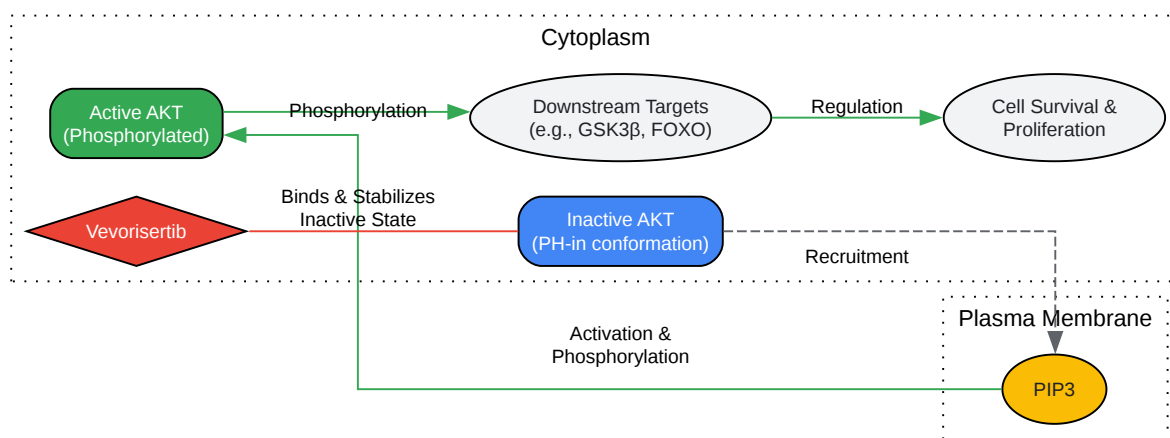
Introduction

Vevorisertib (formerly ARQ 751) is a potent, orally bioavailable, allosteric pan-AKT inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a critical downstream node in the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of cell proliferation, survival, and metabolism. The dysregulation of this pathway is a frequent event in various human cancers, making AKT a compelling therapeutic target. Vevorisertib has been investigated as a monotherapy and in combination with other anti-cancer agents in clinical trials for solid tumors harboring PIK3CA, AKT, or PTEN mutations.[2][3] This technical guide provides a comprehensive overview of the selectivity profile of Vevorisertib, its mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action

Vevorisertib functions as an allosteric inhibitor, binding to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[4] This binding event stabilizes an inactive conformation of the enzyme, which in turn prevents its recruitment to the plasma membrane and subsequent activation by phosphorylation.[5] This mode of inhibition is distinct

from ATP-competitive inhibitors and is effective against both wild-type and the oncogenic E17K mutant of AKT1.[1]



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Vevorisertib's allosteric inhibition of AKT.

Data Presentation

Biochemical Activity and Binding Affinity

Vevorisertib demonstrates potent, low-nanomolar inhibition of all three AKT isoforms. Its binding affinity extends to the clinically relevant AKT1-E17K mutant.

Target	Assay Type	IC50 (nM)	Kd (nM)
AKT1	Kinase Assay	0.55[1]	1.2[1]
AKT2	Kinase Assay	0.81[1]	-
AKT3	Kinase Assay	1.31[1]	-
AKT1-E17K Mutant	Binding Assay	-	8.6[1]

Kinase Selectivity Profile

A key aspect of a kinase inhibitor's profile is its specificity. Vevorisertib exhibits a high degree of selectivity for AKT kinases. In a comprehensive screen against a panel of 245 kinases, Vevorisertib, at a concentration of 5 μ M, did not inhibit any other kinase by more than 50%, with the exception of full-length AKT1.[6][7][8] This indicates a very clean selectivity profile, minimizing the potential for off-target effects.

For comparison, the related allosteric AKT inhibitor ARQ 092, when screened against 303 kinases, showed more than 50% inhibition of six other kinases at a 5 μ M concentration: MARK1, MARK3, MARK4, DYRK2, IRAK1, and Haspin.[6]

Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Vevorisertib against purified AKT isoforms.

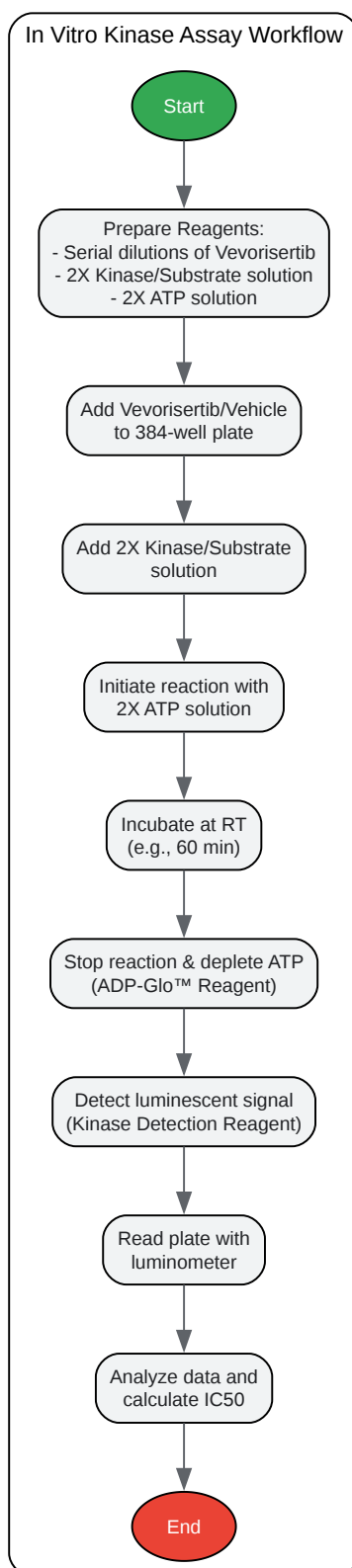
Objective: To quantify the direct inhibitory effect of Vevorisertib on the enzymatic activity of purified AKT kinase.

Materials:

- Recombinant active AKT1, AKT2, or AKT3 enzyme
- Kinase substrate (e.g., a specific peptide or GSK-3 fusion protein)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Vevorisertib serial dilutions
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 384-well assay plates
- Plate-reading luminometer

Procedure:

- **Reaction Setup:** Prepare a 2X kinase/substrate solution in kinase reaction buffer.
- **Compound Addition:** Add 1 μ L of Vevorisertib serial dilutions or vehicle control (DMSO) to the wells of the 384-well plate.
- **Kinase Addition:** Add 2 μ L of the 2X kinase/substrate solution to each well.
- **Initiate Reaction:** Start the kinase reaction by adding 2 μ L of a 2X ATP solution to each well.
- **Incubation:** Mix gently and incubate at room temperature for a defined period (e.g., 60 minutes).
- **ATP Depletion:** Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- **Signal Detection:** Add 10 μ L of Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- **Data Acquisition:** Measure luminescence using a plate reader.
- **Data Analysis:** Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.



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Workflow for an in vitro kinase assay.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the pharmacodynamic effects of Vevorisertib on the phosphorylation of AKT and its downstream targets in a cellular context.

Objective: To confirm target engagement by measuring the inhibition of phosphorylation of AKT substrates.

Materials:

- Cancer cell line with an active PI3K/AKT pathway
- Cell culture medium and supplements
- Vevorisertib dilutions
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat with increasing concentrations of Vevorisertib or vehicle control for a specified time (e.g., 2-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5-10 minutes.
- **SDS-PAGE and Transfer:** Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- **Detection:** Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
- **Analysis:** Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Viability Assay (GI50 Determination)

This assay determines the concentration of Vevorisertib that causes 50% growth inhibition (GI50) in a cancer cell line.

Objective: To assess the anti-proliferative effect of Vevorisertib on cancer cells.

Materials:

- Cancer cell lines of interest
- 96-well plates

- Vevorisertib serial dilutions
- Cell viability reagent (e.g., CellTiter-Glo®, SRB, or MTS)

Procedure:

- Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
- Treatment: Treat cells with a range of Vevorisertib concentrations.
- Incubation: Incubate for a defined period (e.g., 72 hours).
- Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence, absorbance, or fluorescence).
- Data Analysis: Calculate the GI50 value from the resulting dose-response curve.

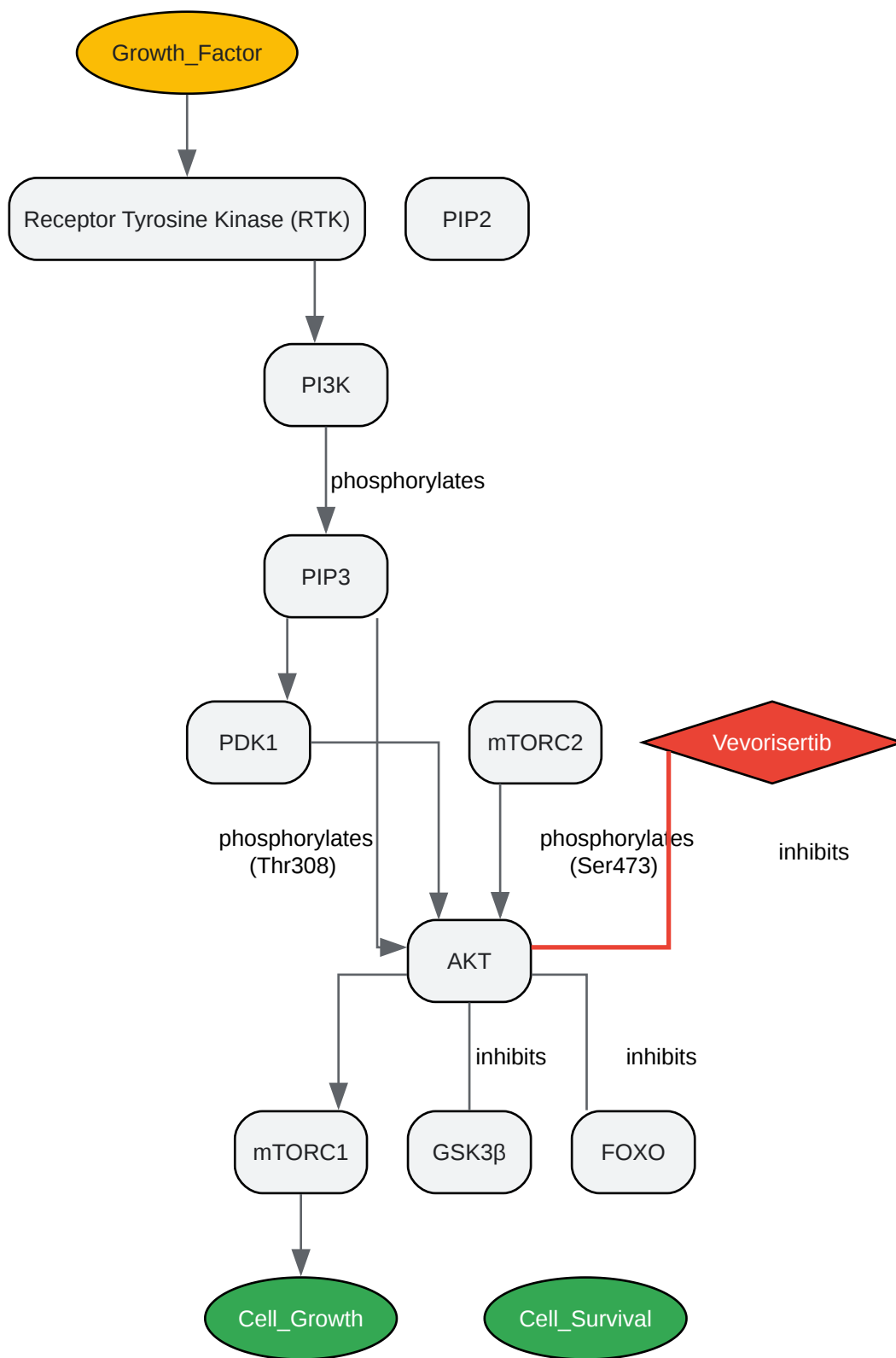
Advanced Target Engagement Assays

For a more direct and quantitative assessment of Vevorisertib's interaction with AKT in a cellular environment, advanced techniques can be employed.

- Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. By heating cell lysates treated with Vevorisertib to a range of temperatures and then quantifying the amount of soluble AKT remaining, a thermal shift can be detected, confirming target engagement.
- NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AKT and a fluorescently labeled tracer that binds to the same site as Vevorisertib. Displacement of the tracer by Vevorisertib results in a loss of BRET signal, allowing for the quantitative determination of intracellular affinity.

Signaling Pathway Context

Vevorisertib exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell growth and survival.



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PI3K/AKT/mTOR pathway and Vevorisertib's point of intervention.

Conclusion

Vevorisertib is a highly potent and selective allosteric pan-AKT inhibitor. Its selectivity profile, characterized by minimal off-target activity in broad kinase panels, underscores its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biochemical and cellular effects of Vevorisertib and other AKT inhibitors, facilitating the continued development of novel cancer therapies targeting the PI3K/AKT/mTOR pathway.

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